molecular formula C11H18N2O2 B2403708 N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide CAS No. 2223765-41-9

N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide

Cat. No.: B2403708
CAS No.: 2223765-41-9
M. Wt: 210.277
InChI Key: FTVJBGHZTRVFNS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a cyanomethyl group, an ethyl group, and a carboxamide group attached to a methyloxane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide can be achieved through several methodsThis can be done using cyanomethylation reagents such as cyanomethyl iodide or cyanomethyl bromide under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-N-methyl-2-methyloxane-3-carboxamide
  • N-(Cyanomethyl)-N-ethyl-2-ethyloxane-3-carboxamide
  • N-(Cyanomethyl)-N-ethyl-2-methyloxane-4-carboxamide

Uniqueness

N-(Cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide is unique due to its specific substitution pattern on the oxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-methyloxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-13(7-6-12)11(14)10-5-4-8-15-9(10)2/h9-10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVJBGHZTRVFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1CCCOC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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